molecular formula C17H15NO B14607700 7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole CAS No. 60723-77-5

7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole

Cat. No.: B14607700
CAS No.: 60723-77-5
M. Wt: 249.31 g/mol
InChI Key: ZGRXPRPTTULHHT-UHFFFAOYSA-N
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Description

7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring.

For example, the reaction of 2-aminophenol with 3-buten-2-one in the presence of an acid catalyst can yield this compound. The reaction conditions may include heating the mixture to reflux temperature and using a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: If found to have therapeutic effects, the compound can be developed into pharmaceutical agents for treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers, dyes, and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication. Similarly, if it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Lacks the but-3-en-2-yl group, making it less versatile in certain reactions.

    7-Methyl-2-phenylbenzoxazole: Contains a methyl group instead of the but-3-en-2-yl group, which may affect its reactivity and applications.

    7-(But-3-en-2-yl)-1,3-benzoxazole:

Uniqueness

7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole is unique due to the presence of both the but-3-en-2-yl and phenyl groups. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for scientific research.

Properties

CAS No.

60723-77-5

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

7-but-3-en-2-yl-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C17H15NO/c1-3-12(2)14-10-7-11-15-16(14)19-17(18-15)13-8-5-4-6-9-13/h3-12H,1H2,2H3

InChI Key

ZGRXPRPTTULHHT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3

Origin of Product

United States

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